molecular formula C23H21N3O2S2 B2768664 N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105251-68-0

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2768664
CAS No.: 1105251-68-0
M. Wt: 435.56
InChI Key: BOMBPDBFPXBAGW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclohexyl group, an imidazo[4,5-b]pyridine core, and a methoxybenzyl group, making it a unique and potentially potent molecule for various applications.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor. The cyclohexyl group is then introduced via a substitution reaction, followed by the attachment of the methoxybenzyl group through another substitution reaction. The final step involves the formation of the benzamide linkage.

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It can be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core is known to bind to various biological targets, potentially inhibiting their activity. The cyclohexyl and methoxybenzyl groups can enhance the binding affinity and selectivity of the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include other imidazopyridines and benzamides. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    3-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxybenzyl)benzamide: This compound has a benzimidazole core instead of an imidazopyridine core, which can lead to different biological activities.

    3-(3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide: This compound lacks the cyclohexyl group, which can affect its binding affinity and selectivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct set of biological activities and applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-9-15(2)11-17(10-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMBPDBFPXBAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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